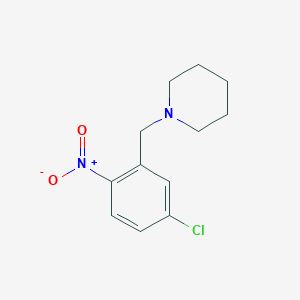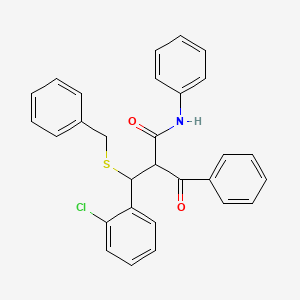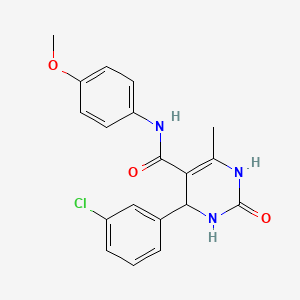![molecular formula C14H13ClN2O B5157936 N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
N-[(4-chlorophenyl)(phenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)(phenyl)methyl]urea, also known as CMU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-[(4-chlorophenyl)(phenyl)methyl]urea acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-[(4-chlorophenyl)(phenyl)methyl]urea increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(phenyl)methyl]urea has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of increased dopamine signaling. Additionally, N-[(4-chlorophenyl)(phenyl)methyl]urea has been found to have antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-chlorophenyl)(phenyl)methyl]urea in lab experiments is its potency as a dopamine transporter inhibitor. This makes it a useful tool for studying dopamine-related disorders. However, one limitation of using N-[(4-chlorophenyl)(phenyl)methyl]urea is its potential for off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-[(4-chlorophenyl)(phenyl)methyl]urea. One potential direction is the investigation of its potential use in the treatment of drug addiction and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(4-chlorophenyl)(phenyl)methyl]urea and its potential off-target effects. Finally, the development of more potent and selective dopamine transporter inhibitors may lead to the discovery of new treatments for dopamine-related disorders.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)(phenyl)methyl]urea involves the reaction of 4-chlorobenzyl chloride and phenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[(4-chlorophenyl)(phenyl)methyl]urea.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)(phenyl)methyl]urea has been studied for its potential use as a research tool in various scientific fields. It has been found to be a potent inhibitor of the dopamine transporter, which makes it useful in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia. Additionally, N-[(4-chlorophenyl)(phenyl)methyl]urea has been studied for its potential use in the treatment of drug addiction and depression.
Propriétés
IUPAC Name |
[(4-chlorophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFMSNNVCLFDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)-phenylmethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(diphenylmethylene)-4-(4-methyl-3-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5157860.png)
![3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5157864.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)

![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)
